molecular formula C24H22FN3O3S2 B12008737 N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618072-56-3

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B12008737
CAS No.: 618072-56-3
M. Wt: 483.6 g/mol
InChI Key: NIXCPSQFRBRKCX-MRCUWXFGSA-N
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Description

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a potent and selective kinase inhibitor with significant research value in signal transduction and oncology studies. This compound acts as a potent dual inhibitor of Janus Kinase 3 (JAK3) and Activin Receptor-Like Kinase 2 (ALK2), two kinases implicated in distinct pathological processes. Its mechanism involves competitive binding at the ATP-binding site of these kinases , leading to the suppression of downstream phosphorylation and signaling cascades. The inhibition of JAK3 is particularly relevant for immunological research, as this kinase is critical for cytokine signaling involved in immune cell function and inflammatory responses, making this compound a valuable tool for studying autoimmune diseases and hematopoiesis. Concurrently, its activity against ALK2, a kinase involved in the bone morphogenetic protein (BMP) pathway, positions it as a key investigative agent in the study of fibrodysplasia ossificans progressiva (FOP) and other disorders of heterotopic ossification. The unique molecular structure, featuring a rhodanine and oxindole core, is designed to optimize selectivity and binding affinity. This makes this compound an essential pharmacological probe for dissecting the roles of JAK3 and ALK2 in cellular models and for exploring potential therapeutic strategies in preclinical research.

Properties

CAS No.

618072-56-3

Molecular Formula

C24H22FN3O3S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide

InChI

InChI=1S/C24H22FN3O3S2/c1-2-3-8-13-27-23(31)21(33-24(27)32)20-15-9-4-7-12-18(15)28(22(20)30)14-19(29)26-17-11-6-5-10-16(17)25/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,26,29)/b21-20-

InChI Key

NIXCPSQFRBRKCX-MRCUWXFGSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)SC1=S

Origin of Product

United States

Preparation Methods

Preparation of 4-Oxo-3-Pentyl-2-Thioxo-1,3-Thiazolidin-5-Ylidene

The thiazolidinone core is synthesized via alkylation and cyclization reactions:

Step 1: Thiazolidine-2-Thione Intermediate

  • Reagents : Aminoethanol, carbon disulfide, KOH.

  • Conditions : Ethanol, 40°C, 3 hours.

  • Yield : ~68% (white solid, m.p. 105–107°C).

  • Mechanism : Nucleophilic attack of thioglycolate on ethylene oxide derivatives, followed by cyclization.

Step 2: Alkylation with Pentyl Group

  • Reagents : Bromopentane, NaOH, CuI (catalyst).

  • Conditions : Ethanol, 50–80°C, 5–16 hours.

  • Yield : ~71–90% (oily liquid).

  • Mechanism : SN2 substitution at the thiazolidine nitrogen, forming 3-pentyl-thiazolidine-2-thione.

Step 3: Oxidation to Carbonyl Chloride

  • Reagents : Triphosgene, triethylamine (TEA).

  • Conditions : Dichloromethane, 0°C, overnight.

  • Yield : ~80% (yellow crystals, m.p. 88–90°C).

  • Mechanism : Conversion of thiazolidine-2-thione to 2-thioxothiazolidine-3-carbonyl chloride via carbonyl activation.

Coupling with Indole-Derived Ylidene

Preparation of (3Z)-2-Oxo-3-Indolylidene Intermediate

  • Reagents : Indole-2-carbaldehyde, pentylamine, thioglycolic acid.

  • Conditions : Ethanol, reflux, 2 hours.

  • Yield : ~40–45% (FT-IR: 1650–1670 cm⁻¹ for C=O).

  • Mechanism : One-pot three-component condensation forming the thiazolidinone ring.

Final Assembly via Ylidene Formation

  • Reagents : 4-Oxo-3-pentyl-thiazolidinone, indole aldehyde.

  • Conditions : Ethanol, reflux, 2 hours.

  • Yield : ~75–90% (HPLC purity >95%).

  • Mechanism : Knoevenagel condensation between thiazolidinone and indole aldehyde, forming the ylidene bridge with (3Z) stereochemistry.

Key Reaction Data and Optimization

Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
Thiazolidine-2-thioneKOH, CS₂, EtOH, 40°C68%
Alkylation (pentyl)BrC₅H₁₁, NaOH, CuI, EtOH, 80°C71–90%
Carbonyl chlorideTriphosgene, TEA, CH₂Cl₂, 0°C80%
Acetamide couplingEDC·HCl, CH₂Cl₂, 0°C>80%
Indole condensationIndole aldehyde, EtOH, reflux75–90%

Spectroscopic Characterization

FragmentKey PeaksInstrumentReference
Thiazolidinone¹H NMR: δ 3.69–3.80 (CH₂), 5.21–5.77 (NCHS)400 MHz
Acetamide¹H NMR: δ 7.09–7.36 (ArH), 8.22 (NH)400 MHz
YlideneFT-IR: 1650–1670 cm⁻¹ (C=O)

Stereochemical Control

The (3Z) configuration is achieved through controlled reaction kinetics :

  • Knoevenagel condensation : Stereoselectivity arises from the electron-withdrawing effect of the indole carbonyl group, favoring the Z-isomer.

  • Catalytic systems : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity in cyclization steps.

Challenges and Limitations

  • Stereochemical Purity : Ensuring >95% Z-isomer requires precise control of reaction temperatures and catalysts.

  • Purification : Silica gel chromatography (petroleum ether/ethyl acetate, 10:1–1:1) is critical for isolating thiazolidinone derivatives.

  • Scalability : Low yields (<45%) in multicomponent reactions necessitate optimization of solvent and catalyst ratios.

Comparative Analysis of Synthetic Routes

ApproachKey StepsAdvantagesLimitations
Multistep Alkylation Thiazolidine → Pentyl → Carbonyl chloride → AmideHigh regioselectivityLong reaction times
One-Pot Condensation Indole + ThiazolidinoneShorter synthesis timeLower yields

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its indole and thiazolidine components. These moieties are known for their biological activities, including anti-inflammatory and anticancer properties.

Medicine

In medicine, N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could bind to specific protein sites, while the thiazolidine ring might interact with other molecular pathways, leading to a combined effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

  • The phenylsulfonyl substituent on the thiazolidinone enhances steric bulk, which may reduce binding affinity in enzyme-active sites compared to the thioxo group in the target compound.
  • N-(2-Chlorophenyl)-2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide (): The 2-chlorophenyl group retains halogen-mediated interactions but with a larger atomic radius (Cl vs. F), altering van der Waals interactions. The allyl substituent on the thiazolidinone introduces unsaturation, which could modulate conformational flexibility relative to the pentyl chain in the target compound.

Analogues with Modified Thiazolidinone Substituents

  • The 3,4-dimethylphenyl acetamide group introduces additional hydrophobic interactions compared to the 2-fluorophenyl group.
  • N-(2-Methylphenyl)-2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide (): The allyl substituent on the thiazolidinone provides a reactive site for further functionalization, unlike the saturated pentyl chain in the target compound.

Functional Activity Comparisons

  • Antimicrobial Activity (): Analogues such as N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides exhibit MIC values of 10.7–21.4 μmol mL⁻¹ against bacterial pathogens.
  • Collision Cross-Section (CCS) Analysis () :
    The target compound’s predicted CCS for the [M+H]+ adduct is 221.7 Ų , lower than the 3,4-dimethylphenyl analogue (223.9 Ų ) and higher than the 2-methylphenyl variant (207.3 Ų ). These differences reflect variations in molecular volume and shape due to substituent bulk .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound (CID/Reference) Molecular Weight (g/mol) Predicted CCS [M+H]+ (Ų) Key Substituents
Target Compound () 517.09 221.7 2-fluorophenyl, 3-pentyl thioxo
N-(2-Methylphenyl) analogue () 449.09 207.3 2-methylphenyl, 3-allyl thioxo
N-(3,4-Dimethylphenyl) analogue () 527.13 223.9 3,4-dimethylphenyl, 1-phenylethyl

Table 2: Antimicrobial Activity of Structural Analogues ()

Compound MIC (μmol mL⁻¹) MBC (μmol mL⁻¹) Target Pathogens
4d 10.7–21.4 21.4–40.2 Gram-positive bacteria
4p 18.3–35.6 35.6–58.9 Fungal species (e.g., Candida)

Biological Activity

N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural components and potential biological activities. This compound features a fluorophenyl group, an indole moiety, and a thiazolidinone ring, which may influence its pharmacological properties.

  • Molecular Formula : C22H18FN3O3S2
  • Molecular Weight : 455.52 g/mol
  • Purity : Typically 95%

The compound is characterized by its diverse functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound is believed to modulate biological pathways through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : Interaction with receptor sites can alter signaling pathways, influencing cellular responses.

Cytotoxic Effects

Preliminary studies suggest that derivatives of thiazolidinones can exhibit cytotoxic effects against cancer cell lines. The specific cytotoxicity profile of N-(2-fluorophenyl)-2-acetamide derivatives remains to be fully elucidated but may involve apoptosis induction in malignant cells.

Comparison of Biological Activities

Compound NameStructure FeaturesAntimicrobial ActivityCytotoxicityReference
N-(2-fluorophenyl)-2-acetamideFluorophenyl, ThiazolidinoneModerate (expected)Pending studyBenchChem
Thiazolidine Derivative AThiazolidinone ringHigh against E. coliIC50 = 25 µMMDPI
Thiazolidine Derivative BSimilar structureLow against S. aureusIC50 = 50 µMMDPI

Case Study 1: Antimicrobial Screening

A study evaluating the antimicrobial properties of thiazolidine derivatives demonstrated that compounds with similar structures to N-(2-fluorophenyl)-2-acetamide exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. These findings suggest that further exploration of this compound could yield significant insights into its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

In another investigation focusing on the cytotoxic effects of thiazolidine derivatives on cancer cell lines, compounds were tested for their ability to induce apoptosis. Results indicated that certain analogs led to significant cell death in various cancer types, highlighting the need for detailed studies on N-(2-fluorophenyl)-2-acetamide to assess its efficacy and mechanism of action.

Q & A

Q. What are the key synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including condensation of the thiazolidinone moiety with the indole-acetamide backbone. Critical steps include:

  • Thiazolidinone ring formation : Achieved via cyclization under reflux with thiourea derivatives and ketones .
  • Indole coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl halide intermediates .
  • Acetamide linkage : Activated ester intermediates (e.g., NHS esters) for amide bond formation . Intermediates are characterized using HPLC for purity , NMR for structural confirmation (e.g., verifying Z-configuration at the thiazolidinone double bond), and mass spectrometry for molecular weight validation .

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-ray crystallography : Resolves stereochemistry and confirms the (3Z) configuration of the thiazolidinone ring (e.g., as in structurally similar compounds like methyl (2Z)-2-{(2Z)-3-[(cyclopentylidene)amino]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene}acetate) .
  • 2D NMR : Correlates proton environments (e.g., NOESY for spatial proximity of fluorophenyl and thioxo groups) .
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo-thiazolidinone) .

Advanced Research Questions

Q. How can computational methods predict this compound’s biological targets and binding modes?

  • Molecular docking : Utilizes software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases) based on the thiazolidinone and indole moieties’ electron-deficient regions .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen-bond acceptors at the acetamide group) for target binding .
  • MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations to evaluate binding free energy) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
  • Orthogonal assays : Validate antimicrobial activity with both broth microdilution and agar diffusion methods .
  • Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values for kinase inhibition) to identify outliers due to assay-specific artifacts .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Solubility enhancement : Introduce polar groups (e.g., sulfonate) on the pentyl chain or use prodrug approaches (e.g., esterification of the acetamide) .
  • Metabolic stability : Replace labile groups (e.g., methylthio substituents) with fluorine or deuterium to reduce CYP450-mediated oxidation .
  • Blood-brain barrier penetration : Calculate logP values (target ~2–3) and use PAMPA assays to assess permeability .

Q. What structure-activity relationship (SAR) insights guide derivatization for improved efficacy?

  • Thiazolidinone ring : The 2-thioxo group enhances electrophilicity, critical for covalent binding to cysteine residues in targets like HDACs .
  • Fluorophenyl group : Para-fluorine increases lipophilicity and metabolic stability compared to chloro or methyl analogs .
  • Indole-acetamide backbone : Substitution at the indole 3-position with electron-withdrawing groups (e.g., Cl) boosts antiproliferative activity .

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